2-chloro-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
2-chloro-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core with a 2-chloro substituent and a piperidine ring attached via a methylene bridge The compound also includes a tetrahydropyran moiety, which adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors. This often involves the reduction of a pyridine derivative.
Attachment of the Tetrahydropyran Moiety: The tetrahydropyran ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by the tetrahydropyran group.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 2-chlorobenzoyl chloride with the piperidine-tetrahydropyran intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chloro and benzamide sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and various electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at the chloro or benzamide positions.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: Its structural features suggest potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed study using techniques like molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(piperidin-4-yl)methyl)benzamide: Lacks the tetrahydropyran moiety, which may affect its binding properties and reactivity.
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide: Lacks the chloro substituent, potentially altering its chemical behavior and biological activity.
Uniqueness
The presence of both the 2-chloro and tetrahydropyran moieties in 2-chloro-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide makes it unique compared to its analogs. These structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2/c19-17-4-2-1-3-16(17)18(22)20-13-14-5-9-21(10-6-14)15-7-11-23-12-8-15/h1-4,14-15H,5-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZJYBFIIBPDCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2Cl)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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